molecular formula C19H19NO B11844484 4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline CAS No. 922511-72-6

4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline

Cat. No.: B11844484
CAS No.: 922511-72-6
M. Wt: 277.4 g/mol
InChI Key: CLNJYQQHZHWLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring substituted with a methoxy group and an aniline moiety with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxynaphthalene and N,N-dimethylaniline.

    Reaction Conditions: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-methoxy-1-naphthaldehyde or 2-methoxy-1-naphthoic acid.

    Reduction: Formation of 4-(2-methoxynaphthalen-1-yl)-N,N-dimethylamine.

    Substitution: Formation of halogenated derivatives such as 4-(2-methoxy-3-bromonaphthalen-1-yl)-N,N-dimethylaniline.

Scientific Research Applications

4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

922511-72-6

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

4-(2-methoxynaphthalen-1-yl)-N,N-dimethylaniline

InChI

InChI=1S/C19H19NO/c1-20(2)16-11-8-15(9-12-16)19-17-7-5-4-6-14(17)10-13-18(19)21-3/h4-13H,1-3H3

InChI Key

CLNJYQQHZHWLLX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.